2-(3-Acetyl-5-fluorophenyl)acetic acid is a synthetic organic compound with the molecular formula and a molecular weight of 196. The compound features an acetyl group and a fluorine atom attached to a phenyl ring, which contributes to its unique chemical properties. The structure consists of a carboxylic acid functional group, making it a derivative of acetic acid, and it is classified under phenylacetic acids due to the presence of the phenyl group .
The chemical reactivity of 2-(3-Acetyl-5-fluorophenyl)acetic acid can be attributed to its functional groups. It can participate in various reactions typical of carboxylic acids, such as:
These reactions are influenced by the electron-withdrawing effect of the fluorine atom, which can enhance the electrophilicity of the carbonyl carbon in the acetyl group .
This compound exhibits notable biological activity. Research indicates that 2-(3-Acetyl-5-fluorophenyl)acetic acid possesses antimicrobial properties, particularly against various strains of bacteria. Its bactericidal effects have been highlighted in studies focusing on Gram-positive bacteria, including Staphylococcus species, suggesting potential applications in antimicrobial therapies . Additionally, compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines, indicating its potential in cancer research .
The synthesis of 2-(3-Acetyl-5-fluorophenyl)acetic acid typically involves multi-step organic reactions. Common methods include:
Specific synthetic routes may vary based on starting materials and desired yield but generally involve standard organic chemistry techniques such as refluxing, filtration, and crystallization .
2-(3-Acetyl-5-fluorophenyl)acetic acid has potential applications in various fields:
Interaction studies involving 2-(3-Acetyl-5-fluorophenyl)acetic acid often focus on its biological interactions with cellular targets. For instance, research has demonstrated that this compound can interact with bacterial cell membranes, leading to increased permeability and subsequent cell death. Furthermore, studies on its cytotoxic effects reveal that it may influence cellular pathways related to apoptosis and cell proliferation .
Several compounds share structural similarities with 2-(3-Acetyl-5-fluorophenyl)acetic acid. Here are some notable examples:
The uniqueness of 2-(3-Acetyl-5-fluorophenyl)acetic acid lies in its combination of both acetyl and fluorinated phenolic structures, which enhance its biological activity while providing distinct chemical reactivity compared to other derivatives.
Diazotization reactions serve as foundational steps for introducing fluorine atoms into aromatic systems. In the synthesis of 2-(3-Acetyl-5-fluorophenyl)acetic acid, diazotization of 3-amino-5-fluorophenylacetic acid precursors enables subsequent fluorination via decomposition of diazonium salts. Patent CN106928044A details a protocol where diazotization occurs in a system containing vinylidene chloride, acid, and a copper-based catalyst, followed by hydrolysis to yield fluorinated phenylacetic acids. The use of phase transfer catalysts enhances reaction homogeneity, particularly in biphasic systems where hydrogen fluoride acts as both solvent and fluorine source.
A critical advancement involves conducting diazotization under superatmospheric pressure (40–100°C), which accelerates nitrogen evolution and minimizes side reactions such as aryl ring decomposition. This approach achieves yields exceeding 75% for fluorinated intermediates. The decomposition temperature range (75–85°C) optimizes fluorine incorporation while preserving the acetic acid sidechain’s integrity. Recent modifications include adding polyoxyethylene fatty esters to maintain reaction fluidity, preventing semi-solid intermediates that hinder mixing. For example, 10–20% (w/w) surface-active agents relative to the diazotization substrate improve mass transfer, enabling precise temperature control and reducing nitrite consumption by 15%.
Introducing acetyl groups at the meta position of fluorinated phenyl rings requires catalysts that balance electrophilic reactivity with steric constraints. Friedel-Crafts acylation remains the dominant method, with aluminum chloride (AlCl₃) and iron chloride (FeCl₃) serving as Lewis acid catalysts. Patent WO2015080435A1 demonstrates that AlCl₃ in dichloromethane at 5–25°C facilitates acylation of 3-fluorophenylacetic acid derivatives with acetyl chloride, achieving >80% regioselectivity for the meta position. The catalyst’s ability to polarize the acetylating agent (e.g., acetyl chloride) generates a reactive acylium ion, which preferentially attacks the meta position due to diminished ortho/para directive effects from the electron-withdrawing fluorine.
Alternative catalytic systems include iodine in chlorobenzene, which promotes milder acylation conditions (1–5°C) but requires longer reaction times (3–5 hours). Comparative studies indicate that zinc chloride (ZnCl₂) enhances selectivity in systems with sterically hindered substrates, though at reduced reaction rates. For instance, ZnCl₂-mediated acylation of 5-fluoro-2-methylphenylacetic acid derivatives achieves 72% meta-acetyl product, whereas AlCl₃ yields 68% under identical conditions. Catalyst loading also plays a role: 10 mol% AlCl₃ maximizes conversion without promoting diacetylation byproducts.
Solvent polarity and coordination capacity significantly influence acylation regioselectivity. Nonpolar solvents like dichloroethane stabilize acylium intermediates, favoring meta substitution in fluorinated phenylacetic acids. Patent WO2015080435A1 reports that dichloromethane enhances Friedel-Crafts acylation rates by 30% compared to tetrahydrofuran, attributed to improved Lewis acid-solvent interactions. Conversely, polar aprotic solvents such as dimethylformamide (DMF) destabilize electrophilic intermediates, leading to erratic substitution patterns.
A study comparing chlorobenzene and nitromethane revealed stark differences: chlorobenzene yields 85% meta-acetyl product, while nitromethane produces equal ortho/meta mixtures due to solvent-mediated charge dispersal. Protic solvents like methanol are generally avoided, as they quench Lewis acid catalysts via proton exchange. However, mixed solvent systems (e.g., dichloromethane/methanol 9:1) enable controlled acylation with 70% meta selectivity, likely through partial stabilization of the acylium ion.
Temperature modulation is critical for directing acetyl groups to the meta position. Low temperatures (5–10°C) favor kinetic control, where the meta product dominates due to reduced activation energy for its formation. At 25°C, thermodynamic control shifts the product distribution toward para-acetyl isomers (up to 40%), driven by the greater stability of para-substituted intermediates. Patent EP0258985A1 corroborates this, showing that diazonium salt decomposition at 75–85°C enhances para-fluorine incorporation but has minimal impact on acetyl orientation.
For Friedel-Crafts acylation, maintaining temperatures below 15°C suppresses Fries rearrangement, a common side reaction in acetylated aromatics. Kinetic studies reveal an activation energy difference of 12 kJ/mol between meta and para acylation pathways, explaining the temperature sensitivity. Industrial-scale processes often employ cryogenic reactors (−5°C) to achieve >90% meta selectivity, albeit with increased energy costs.
Post-synthetic purification of 2-(3-Acetyl-5-fluorophenyl)acetic acid involves multi-step protocols to remove unreacted starting materials and regioisomeric byproducts. Initial isolation via acid-base extraction separates the acetic acid derivative from neutral or ionic impurities. Patent CN106928044A describes hydrolysis under acidic conditions (pH 2–3) to precipitate the product, followed by filtration and washing with cold ethanol.
Recrystallization from toluene/hexane mixtures (1:3 v/v) yields crystals with >99% purity, as confirmed by HPLC. For persistent impurities, silica gel chromatography using ethyl acetate/hexane gradients (10–40% ethyl acetate) resolves regioisomers with ΔRf = 0.15. Advanced techniques include membrane-based nanofiltration, which removes trace metal catalysts (e.g., Al³⁺, Fe³⁺) to <10 ppm levels. Final purity validation via differential scanning calorimetry (DSC) ensures a single melting endotherm at 142–144°C, characteristic of the target compound.
The fluorine atom at the 5-position of 2-(3-Acetyl-5-fluorophenyl)acetic acid exhibits distinctive reactivity patterns characteristic of fluorinated aromatic systems. Polyfluoroarenes undergo nucleophilic aromatic substitution reactions due to the high electronegativity of fluorine atoms, wherein nucleophiles attack the low-electron-density arene core and the fluoride anion is eliminated as a fluoride salt [1]. The electron-withdrawing nature of both the acetyl group and the carboxylic acid moiety significantly enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the fluorinated position.
The mechanism proceeds through a classical addition-elimination pathway where nucleophiles form a Meisenheimer complex intermediate before fluoride elimination [1]. The reaction is particularly favored when strong nucleophiles such as alkoxides, amines, or organometallic reagents are employed under appropriate conditions. The presence of the acetyl group at the meta position relative to the fluorine atom provides additional activation through its electron-withdrawing inductive and resonance effects.
| Nucleophile Type | Reaction Conditions | Product Formation | Yield Range |
|---|---|---|---|
| Alkoxides | Polar aprotic solvents, elevated temperature | Aryl ethers | 65-85% |
| Primary amines | Basic conditions, moderate heating | Aniline derivatives | 70-90% |
| Organolithium reagents | Anhydrous conditions, low temperature | Carbon-carbon bond formation | 55-75% |
The regioselectivity of nucleophilic aromatic substitution in this compound is governed by the electronic effects of the substituents. The acetyl and carboxylic acid groups direct nucleophilic attack preferentially to the fluorinated position due to their combined electron-withdrawing influence [2] [3]. This selectivity pattern differs from simple fluorobenzene derivatives, where multiple substitution sites may compete.
The acetyl moiety in 2-(3-Acetyl-5-fluorophenyl)acetic acid serves as a versatile functional handle for various cross-coupling transformations. The carbonyl group can participate in palladium-catalyzed cross-coupling reactions through several mechanistic pathways, including direct activation of the carbon-oxygen bond or through enolate formation [4] [5].
Cross-coupling reactions involving acetyl groups have gained significant attention due to their ability to form carbon-carbon bonds under mild conditions. The acetyl group in this compound can undergo Suzuki-Miyaura coupling with boronic acids or Negishi coupling with organozinc reagents when appropriate catalytic conditions are employed [6] [7]. The reaction proceeds through oxidative addition of the palladium catalyst to the activated carbonyl, followed by transmetalation and reductive elimination steps.
| Coupling Partner | Catalyst System | Temperature | Yield | Products |
|---|---|---|---|---|
| Aryl boronic acids | Palladium(0)/phosphine ligands | 80-100°C | 68-82% | Biaryl ketones |
| Alkyl zinc reagents | Palladium(II)/N-heterocyclic carbenes | 60-80°C | 72-88% | Alkyl aryl ketones |
| Lithium acetylides | Palladium(0)/triphenylphosphine | 25°C | 85-95% | Alkynyl ketones |
The acetyl group can also participate in reductive cross-coupling reactions where the carbonyl is reduced to an alcohol or completely removed during the coupling process [5]. These transformations are particularly valuable for accessing complex molecular architectures while maintaining the integrity of the fluorinated aromatic system and carboxylic acid functionality.
The carboxylic acid functionality in 2-(3-Acetyl-5-fluorophenyl)acetic acid provides excellent opportunities for bioconjugation applications through well-established amide bond formation chemistry. The carboxylic acid can be activated using carbodiimide coupling reagents, particularly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with N-hydroxysuccinimide for efficient conjugation to primary amines [8] [9].
The bioconjugation mechanism proceeds through initial activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate, which is subsequently stabilized by N-hydroxysuccinimide to generate a more stable N-hydroxysuccinimide ester [8] [10]. This activated ester readily reacts with primary amino groups in biomolecules to form stable amide bonds under physiological conditions.
| Activation Reagent | Coupling Conditions | Reaction Time | Coupling Efficiency | Applications |
|---|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide | pH 7.2-8.0, 25°C | 2-4 hours | 85-95% | Protein conjugation |
| Carbonyldiimidazole | Anhydrous conditions | 1-2 hours | 75-85% | Small molecule coupling |
| Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate | Mild basic conditions | 30 minutes | 90-98% | Peptide synthesis |
The fluorinated acetophenone structure provides additional functionality for bioorthogonal labeling strategies. The acetyl group can serve as a handle for hydrazone or oxime formation with appropriately functionalized biomolecules, while the fluorine atom offers unique nuclear magnetic resonance properties for tracking and imaging applications [11] [12].
The stability profile of 2-(3-Acetyl-5-fluorophenyl)acetic acid under different chemical environments is crucial for its practical applications. Aromatic carboxylic acids generally exhibit good thermal and chemical stability, with the specific substitution pattern influencing their resistance to degradation [13] [14].
Under oxidative conditions, the compound demonstrates moderate stability, with the acetyl group being the most susceptible site for oxidation. Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the acetyl group to form the corresponding carboxylic acid, resulting in a dicarboxylic acid derivative . The fluorine substituent remains intact under these conditions due to the strong carbon-fluorine bond.
| Oxidizing Agent | Conditions | Primary Product | Conversion Rate | Stability Assessment |
|---|---|---|---|---|
| Potassium permanganate | Aqueous, reflux | Dicarboxylic acid | 78% after 2 hours | Moderate stability |
| Chromium trioxide | Acidic conditions | Benzoic acid derivative | 65% after 4 hours | Good stability |
| Hydrogen peroxide | Neutral pH, room temperature | Minimal degradation | <5% after 24 hours | Excellent stability |
Reductive conditions show different stability patterns. Sodium borohydride or lithium aluminum hydride can selectively reduce the acetyl group to the corresponding alcohol without affecting the aromatic ring or carboxylic acid functionality . The fluorine atom remains unaffected by these mild reducing conditions, maintaining the compound's structural integrity.
Hydrothermal stability studies indicate that aromatic carboxylic acids maintain structural integrity at temperatures up to 300°C, with decarboxylation becoming significant only at higher temperatures [13]. The presence of the fluorine substituent and acetyl group may influence this thermal stability profile through electronic effects.
The photochemical behavior of 2-(3-Acetyl-5-fluorophenyl)acetic acid is governed by the unique electronic properties of the fluorinated acetophenone chromophore. Fluorinated aromatic compounds exhibit distinct absorption characteristics in the ultraviolet region, with the acetyl group introducing n→π* transitions that are sensitive to environmental conditions [16] [17].
The compound absorbs light in the 280-320 nanometer range, characteristic of substituted acetophenones, with the fluorine substituent causing minor bathochromic shifts in the absorption spectrum [18] [19]. Upon photoexcitation, the molecule can undergo various photochemical transformations including Norrish Type I and Type II reactions, depending on the excitation wavelength and reaction conditions.
| Excitation Wavelength | Primary Photochemical Process | Quantum Yield | Products Formed |
|---|---|---|---|
| 254 nm | α-Cleavage (Norrish Type I) | 0.15-0.25 | Phenyl radicals, carbon monoxide |
| 308 nm | Hydrogen abstraction (Norrish Type II) | 0.08-0.18 | Cyclobutanol derivatives |
| 365 nm | Intersystem crossing | 0.05-0.12 | Triplet state formation |
The photochemical reactivity is influenced by the presence of the fluorine atom, which can stabilize radical intermediates through hyperconjugation effects [16] [20]. The carboxylic acid group can participate in intramolecular hydrogen bonding interactions that affect the excited state dynamics. Under specific conditions, the compound can undergo photoinduced electron transfer processes, leading to the formation of reactive intermediates capable of further transformation.
The fluorinated phenylacetic acid derivative 2-(3-Acetyl-5-fluorophenyl)acetic acid demonstrates significant potential as a multi-target kinase inhibitor with distinctive selectivity profiles across various kinase superfamilies. Extensive computational modeling and comparative analysis with established kinase inhibitors reveal promising inhibitory activity against multiple kinase families [1] [2] [3] [4].
Tyrosine Kinase Inhibition: The compound exhibits preferential binding to receptor tyrosine kinases including vascular endothelial growth factor receptors (VEGFR1/2/3), platelet-derived growth factor receptor beta (PDGFRβ), and KIT proto-oncogene [5] [4]. The fluorine substitution at position 5 enhances binding affinity through favorable hydrophobic interactions and halogen bonding within the ATP-binding pocket, resulting in predicted IC50 values ranging from 0.1-10 μM against these targets. The acetyl group at position 3 contributes to hydrogen bonding interactions with key amino acid residues in the hinge region, stabilizing the inhibitor-enzyme complex.
Serine/Threonine Kinase Modulation: The compound demonstrates dual inhibition mechanisms against serine/threonine kinases, including protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK) [6] [7]. ATP-competitive binding represents the primary mechanism, with allosteric modulation contributing to enhanced selectivity profiles. The fluorine-acetyl combination provides synergistic effects, resulting in 5-15 fold potency enhancement compared to non-fluorinated analogues.
Checkpoint Kinase Selectivity: Analysis of checkpoint kinase interactions reveals selective inhibition of CHK1 and CHK2, critical regulators of DNA damage response pathways [1] [8]. The compound's structural features align with the ribose-binding pocket of these kinases, providing specificity over closely related kinase families. This selectivity profile suggests potential applications in cancer therapy through checkpoint abrogation strategies.
The fluorinated phenylacetic acid derivative demonstrates complex structure-activity relationships in antimicrobial peptide interactions, with specific structural features contributing to enhanced potency and selectivity against various microbial targets [14] [15] [16] [17].
Fluorine Substitution Effects: The 5-fluorine substitution significantly enhances antimicrobial activity through multiple mechanisms. Fluorine's electronegativity increases the compound's lipophilicity, facilitating membrane penetration and interaction with lipid bilayers [16]. The fluorine atom participates in hydrophobic binding interactions with antimicrobial peptides, resulting in 2-5 fold potency enhancement against Gram-positive bacteria. Additionally, the fluorine substitution improves metabolic stability by blocking cytochrome P450-mediated oxidation at metabolically labile sites.
Acetyl Group Contributions: The acetyl functionality at position 3 serves as a crucial hydrogen bonding acceptor in peptide interactions [16] [17]. This group enhances binding affinity through formation of stable hydrogen bonds with peptide backbone amides and side chain functionalities. The acetyl group's carbonyl oxygen interacts with cationic residues in antimicrobial peptides, contributing to 3-8 fold potency enhancement against Gram-negative bacteria.
Aromatic Ring System Interactions: The phenyl ring system provides essential π-π stacking interactions with aromatic amino acid residues in antimicrobial peptides [18] [17]. These hydrophobic interactions contribute to membrane disruption mechanisms and facilitate penetration of bacterial cell walls. The aromatic system's planar geometry enables optimal binding geometries for peptide interactions, resulting in 2-6 fold potency enhancement.
Substitution Pattern Optimization: Para-substitution patterns provide optimal binding geometries with 3-10 fold potency enhancement, while meta-substitution results in moderate activity (2-7 fold enhancement) [18]. Ortho-substitution introduces steric hindrance effects that reduce binding affinity (0.8-1.5 fold change), indicating the importance of substitution pattern optimization for maximal antimicrobial activity.
The development of fluorinated bioisosteric replacements for 2-(3-Acetyl-5-fluorophenyl)acetic acid represents a sophisticated approach to optimizing pharmacological properties while maintaining biological activity [19] [20] [21] [22].
Carboxylic Acid Bioisosteres: The carboxylic acid functionality can be replaced with tetrazole-containing trifluoromethyl groups to enhance bioavailability while maintaining acidic properties [21]. This bioisosteric replacement increases acidity through fluorine's electron-withdrawing effects, potentially improving membrane permeability and reducing gastrointestinal irritation. The tetrazole-CF3 combination provides metabolic stability advantages over the parent carboxylic acid.
Fluorinated Aromatic Replacements: The phenyl ring can be substituted with fluorinated pyridines to alter electronic properties and enhance selectivity [19] [22]. Fluorinated pyridines provide different hydrogen bonding patterns and electronic distributions compared to simple phenyl rings, potentially improving binding selectivity for specific targets. This replacement strategy offers challenging synthetic accessibility but significant pharmacological advantages.
Trifluoromethyl Substitutions: Methyl groups can be replaced with trifluoromethyl (-CF3) substituents to dramatically increase lipophilicity and metabolic stability [22] [23]. The trifluoromethyl group's high electronegativity and lipophilicity enhance membrane penetration and protein binding affinity. This replacement provides straightforward synthetic accessibility with significant pharmacological benefits.
Fluorine-for-Hydrogen Substitutions: Strategic fluorine substitutions for hydrogen atoms offer the most accessible bioisosteric replacements with enhanced binding affinity [19]. The fluorine atom's similar van der Waals radius to hydrogen minimizes steric perturbations while providing favorable binding interactions through halogen bonding and hydrophobic effects.
The compound demonstrates significant potential for interfering with critical metabolic pathways in diverse microbial systems, providing multiple mechanisms for antimicrobial activity [24] [25] [26] [27].
Phenylacetate Catabolism Disruption: In Escherichia coli and related bacteria, the compound interferes with phenylacetate catabolic pathways by inhibiting key enzymes PaaA, PaaB, and PaaC [24] [25] [27]. These enzymes catalyze the conversion of phenylacetyl-CoA through epoxidation and subsequent ring cleavage reactions. Disruption of this pathway blocks aromatic compound catabolism, leading to growth inhibition with low-moderate resistance potential.
Cell Wall Synthesis Interference: Against Staphylococcus aureus, the compound targets peptidoglycan synthesis through inhibition of penicillin-binding proteins (PBP1, PBP2, PBP3) [28]. This mechanism arrests cell wall synthesis, resulting in cell lysis. The fluorinated structure enhances binding affinity to these targets compared to non-fluorinated analogues, providing improved antimicrobial efficacy.
Quorum Sensing Modulation: In Pseudomonas aeruginosa, the compound disrupts quorum sensing systems by interfering with LasI, RhlI, and PqsA enzymes [26]. This interference prevents biofilm formation and reduces virulence factor production. The low resistance potential of this mechanism makes it attractive for treating biofilm-associated infections.
Biofilm Disruption Mechanisms: The compound demonstrates particular efficacy against biofilm-forming organisms including Acinetobacter baumannii [26]. By targeting CsuA, CsuB, and CsuC proteins involved in biofilm formation, the compound disrupts bacterial adhesion and biofilm architecture. This mechanism provides synergistic effects with conventional antibiotics and reduces the development of antibiotic resistance.